![molecular formula C14H15NO6S2 B2572004 Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 439934-87-9](/img/structure/B2572004.png)
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a compound with the formula C8H11NO5S2 has an average mass of 265.307 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that has been explored in various chemical synthesis and transformation studies. For example, it serves as a precursor in the synthesis of thiophene derivatives, which are crucial in the development of pharmaceuticals, agrochemicals, and dyestuffs. Its unique structure enables the efficient synthesis of thiophene-2,4-diols, 3,5-dialkoxythiophene-2-carboxylic acids, and ethers of thiotetronic acids through processes like O-alkylation, alkaline hydrolysis, and decarboxylation (Corral & Lissavetzky, 1984). This highlights the compound's role in creating new chemical entities with potential applications in various industries.
Environmental Impact Studies
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate and its derivatives have been studied in the context of environmental science, particularly in understanding the degradation of crude oil components in marine environments. The photochemical degradation of related benzothiophenes sheds light on the fate of oil spill components, helping to predict the environmental impact and guide clean-up efforts (Andersson & Bobinger, 1996).
Pharmacological Implications
The compound's derivatives have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials, offering insights into the safety profile of pharmaceuticals containing the thiophene ring. Such studies are critical for regulatory compliance and ensuring the safety of new drugs (Lepailleur et al., 2014). This research underscores the importance of thorough toxicological evaluations in drug development, particularly for compounds with thiophene moieties.
Advanced Material Development
Research into thiophene derivatives, including those related to methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate, contributes to the development of advanced materials. For instance, the synthesis and solid-state structures of bithiophenedicarboxylates provide valuable information for designing new materials with specific electronic and structural properties, useful in electronics and optoelectronics (Pomerantz, Amarasekara, & Dias, 2002).
Biodegradation and Environmental Remediation
Studies on the biotransformation of thiophene compounds by microbial activity offer insights into biodegradation pathways that can be leveraged for environmental remediation, particularly in treating petroleum-contaminated sites (Kropp et al., 1996). Understanding how microorganisms metabolize thiophene derivatives aids in developing bioremediation strategies to address pollution from oil and gas activities.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-9-4-5-10(11(8-9)20-2)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWBTRHFATGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)
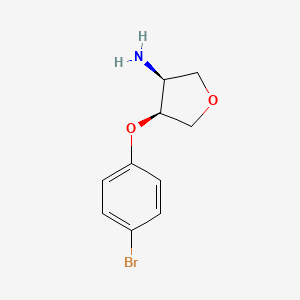
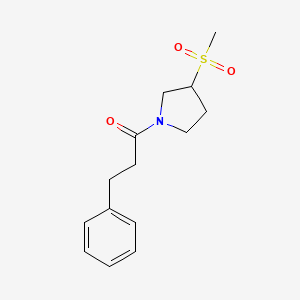
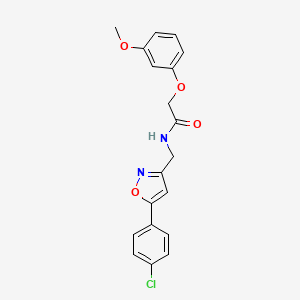
![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)
![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571931.png)

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2571935.png)
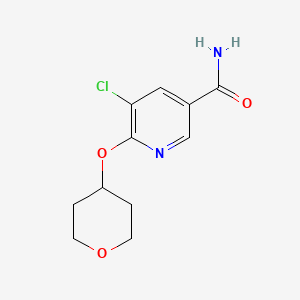
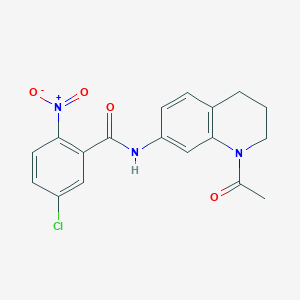
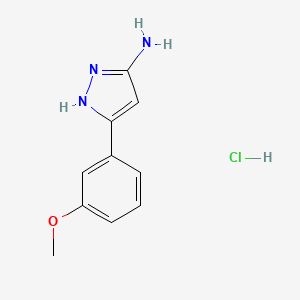
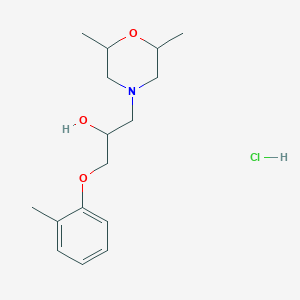
![7-benzyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2571942.png)